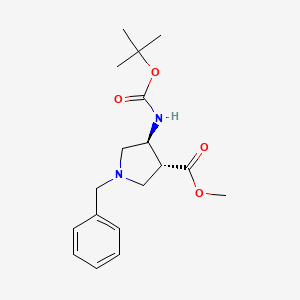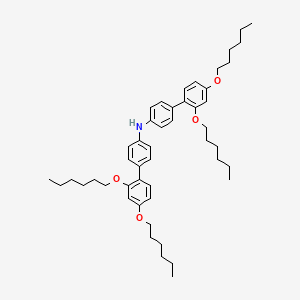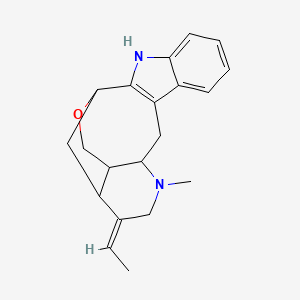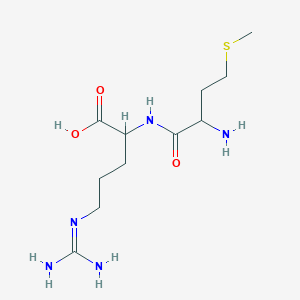
Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2 es un péptido sintético compuesto por varios aminoácidos
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2 típicamente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:
Acoplamiento: Cada aminoácido se activa y se acopla al péptido unido a la resina.
Desprotección: Se eliminan los grupos protectores de los aminoácidos para permitir el siguiente paso de acoplamiento.
Escisión: El péptido completado se escinde de la resina y se purifica.
Métodos de producción industrial
La producción industrial de péptidos como this compound a menudo involucra sintetizadores de péptidos automatizados que pueden manejar la síntesis a gran escala. Estas máquinas siguen los mismos principios que la SPPS pero están optimizadas para la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2 puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar las cadenas laterales de ciertos aminoácidos.
Reducción: Esta reacción puede reducir los enlaces disulfuro si están presentes.
Sustitución: Los residuos de aminoácidos pueden ser sustituidos para alterar las propiedades del péptido.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido perfórmico.
Agentes reductores: Ditiotreitol (DTT), tris(2-carboxietil)fosfina (TCEP).
Reactivos de sustitución: Varios derivados de aminoácidos.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfoxidos o ácidos sulfónicos, mientras que la reducción puede resultar en la escisión de enlaces disulfuro.
Aplicaciones Científicas De Investigación
Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2 tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y las reacciones de péptidos.
Biología: Investigado por su posible papel en las vías de señalización celular.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y aplicaciones biotecnológicas.
Mecanismo De Acción
El mecanismo de acción de Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2 implica su interacción con objetivos moleculares específicos. Estas interacciones pueden modular varias vías biológicas, lo que lleva a los efectos observados del compuesto. Los objetivos moleculares y las vías exactas dependen del contexto específico en el que se utiliza el péptido.
Comparación Con Compuestos Similares
Compuestos similares
- Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-OH
- Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-OMe
- Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-OEt
Singularidad
Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2 es único debido a su secuencia específica y la presencia del grupo amida en el C-terminal. Esta modificación puede influir en la estabilidad, solubilidad y actividad biológica del péptido en comparación con compuestos similares.
Propiedades
IUPAC Name |
4-[[2-[[2-[(2-acetamido-3-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N6O9/c1-4-19(2)29(36-20(3)40)33(48)39-26(17-22-10-12-23(41)13-11-22)31(46)35-18-27(42)37-24(14-15-28(43)44)32(47)38-25(30(34)45)16-21-8-6-5-7-9-21/h5-13,19,24-26,29,41H,4,14-18H2,1-3H3,(H2,34,45)(H,35,46)(H,36,40)(H,37,42)(H,38,47)(H,39,48)(H,43,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPPBQMEFADOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12105137.png)

![2-[[9-Propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol](/img/structure/B12105150.png)


![4-amino-1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one](/img/structure/B12105168.png)
![[20,22,25-Triacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B12105176.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate](/img/structure/B12105184.png)
